[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride
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Overview
Description
[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N4 and a molecular weight of 225.12 g/mol It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride typically involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . This reaction is often catalyzed by copper (Cu(I)) and can be carried out in aqueous medium. The reaction conditions are generally mild, and the reaction proceeds with high regioselectivity to form 1,4-disubstituted 1,2,3-triazoles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to the cyclobutyl ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or cyclobutyl ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield different triazole oxides, while substitution reactions can introduce various functional groups onto the cyclobutyl ring.
Scientific Research Applications
[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic function . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A closely related compound with similar chemical properties and applications.
1,2,4-Triazole: Another isomer of triazole with distinct biological activities and uses.
Cyclobutylamine: A compound with a similar cyclobutyl ring but lacking the triazole moiety.
Uniqueness
[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride is unique due to the presence of both the triazole ring and the cyclobutyl ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[3-(triazol-1-yl)cyclobutyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-5-6-3-7(4-6)11-2-1-9-10-11;;/h1-2,6-7H,3-5,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMKBSDBBREDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=CN=N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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